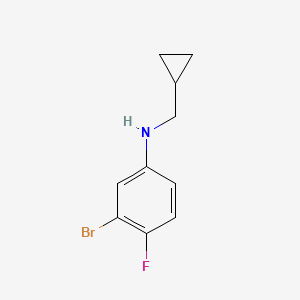

3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXBSAYFZKGIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline: Synthesis, Properties, and Applications for Advanced Research

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline, a substituted aniline derivative of significant interest in medicinal chemistry and materials science. This guide details its chemical identity, a validated synthetic protocol, expected physicochemical properties, and prospective applications, with a focus on empowering researchers in their experimental design and execution.

Chemical Identity and Structure

This compound is a halogenated and N-alkylated aniline derivative. Its core structure consists of an aniline ring substituted with a bromine atom at the 3-position, a fluorine atom at the 4-position, and a cyclopropylmethyl group attached to the amino nitrogen.

Molecular Formula: C₁₀H₁₁BrFN

Molecular Weight: 244.10 g/mol

Structure:

As of the latest data, a specific CAS (Chemical Abstracts Service) registry number has not been assigned to this compound. Researchers are advised to use the IUPAC name or molecular structure for identification. The key precursor, 3-Bromo-4-fluoroaniline , is readily available and has the CAS number 656-64-4 [1][2][3].

Table 1: Physicochemical Properties of the Precursor, 3-Bromo-4-fluoroaniline

| Property | Value | Source |

| CAS Number | 656-64-4 | [1][2][3] |

| Molecular Formula | C₆H₅BrFN | [1][2] |

| Molecular Weight | 190.01 g/mol | [2] |

| Melting Point | 34-36 °C | [3] |

| Boiling Point | 235 °C | [3] |

| Form | Crystals or powder | [1] |

| Water Solubility | Insoluble | [3] |

Synthesis Protocol: N-Alkylation of 3-Bromo-4-fluoroaniline

The most direct and reliable method for the synthesis of this compound is the N-alkylation of the commercially available precursor, 3-bromo-4-fluoroaniline. This nucleophilic substitution reaction attaches the cyclopropylmethyl group to the nitrogen atom of the aniline.

Experimental Workflow: N-Alkylation

Caption: N-Alkylation workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-fluoroaniline (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution. The base acts as a proton scavenger, deprotonating the aniline nitrogen to increase its nucleophilicity.

-

Alkylating Agent Addition: Add (bromomethyl)cyclopropane (1.1 equivalents) to the stirred suspension. This is the electrophile that will be attacked by the aniline nitrogen.

-

Reaction Conditions: Heat the mixture to 70 °C and maintain stirring. The elevated temperature is necessary to overcome the activation energy of the reaction.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline spot is no longer visible.

-

Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3x). The product is expected to be more soluble in the organic phase.

-

Purification: Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Potential Applications in Research and Development

While specific studies on this compound are not widely published, its structural motifs are prevalent in compounds with significant biological activity. The combination of a halogenated aniline and a cyclopropylmethyl group suggests high potential in several research areas.

-

Medicinal Chemistry: The structure is a valuable scaffold for the synthesis of novel pharmaceutical agents. Halogen atoms can modulate pharmacokinetic properties (ADME) and participate in halogen bonding with biological targets, potentially enhancing binding affinity and selectivity[4]. The cyclopropylmethyl group is a known bioisostere for larger alkyl or aryl groups and can impart favorable metabolic stability. An isomeric compound, 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline, is noted for its potential as a lead compound in drug development[4].

-

Agrochemicals: Halogenated anilines are foundational components in many pesticides and herbicides[3][5]. This compound could serve as a key intermediate for new crop protection agents.

-

Materials Science: Aniline derivatives are used in the synthesis of polymers and advanced materials[4]. The specific substitutions on this molecule could be leveraged to create materials with unique electronic or physical properties.

Signaling Pathway Context: Potential as a Kinase Inhibitor

Many small molecule kinase inhibitors incorporate a substituted aniline core to interact with the hinge region of the ATP-binding pocket. The N-cyclopropylmethyl group can probe deeper hydrophobic pockets, while the halogen substituents can form key interactions.

Caption: Potential mechanism of action as a competitive ATP kinase inhibitor.

Safety and Handling

As a novel compound, a full toxicological profile for this compound is not available. However, based on the precursor 3-bromo-4-fluoroaniline, appropriate precautions must be taken.

-

Hazard Classification of Precursor (3-Bromo-4-fluoroaniline):

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere if possible, as the precursor is noted to be air-sensitive[3].

-

Spill Response: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for chemical waste disposal.

-

Researchers must consult the Safety Data Sheet (SDS) for the precursor, 3-bromo-4-fluoroaniline, and handle the synthesized product with the assumption of similar or greater hazard until proven otherwise.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for researchers in drug discovery and materials science. Its synthesis is achievable through a standard N-alkylation protocol from a commercially available starting material. The structural features of this compound suggest a high potential for biological activity, warranting further investigation into its properties and applications. Strict adherence to safety protocols is essential when handling this and related halogenated aniline compounds.

References

-

PubChem. 3-Bromo-4-fluoroaniline. [Link]

Sources

mass spectrometry fragmentation of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory approval and a prerequisite for understanding pharmacological activity. This compound is a substituted aniline derivative, a class of compounds frequently encountered as key intermediates or final active pharmaceutical ingredients (APIs). Its structure presents a unique analytical challenge due to the combination of a halogenated aromatic ring and a strained cycloalkylmethyl substituent on the nitrogen atom.

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. As Senior Application Scientists, our goal is not merely to present data but to illuminate the underlying chemical principles that govern the molecule's fragmentation. This document is designed for researchers, analytical scientists, and professionals in drug development who require a deep, mechanistic understanding of how this molecule behaves under common mass spectrometric conditions, primarily Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding these fragmentation pathways, scientists can develop robust, specific, and reliable analytical methods for identification, quantification, and impurity profiling.

Molecular Structure and Core Physicochemical Properties

Before delving into its fragmentation, it is essential to understand the constituent parts of the molecule and their inherent chemical properties, which dictate its behavior in a mass spectrometer.

-

Structure: C₁₀H₁₁BrFN

-

Monoisotopic Mass: 243.0062 u

-

Key Features:

-

Brominated Phenyl Ring: The presence of bromine is a significant analytical marker. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively).[1] This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, providing a high-confidence indicator of their presence.

-

Fluorine Substitution: The highly electronegative fluorine atom influences the electron density of the aromatic ring and can participate in specific fragmentation pathways, such as the elimination of a neutral hydrogen fluoride (HF) molecule.[2]

-

Secondary Amine Linkage: The nitrogen atom is a primary site for ionization, particularly in EI, and a site for protonation in ESI.

-

N-Cyclopropylmethyl Group: This group is prone to specific cleavage reactions, primarily α-cleavage adjacent to the nitrogen, which is a dominant fragmentation pathway for amines.[3] The strained cyclopropyl ring can also undergo rearrangement upon fragmentation.

-

Electron Ionization (EI) Fragmentation Analysis

Electron Ionization is a "hard" ionization technique, typically used in conjunction with Gas Chromatography (GC-MS). It imparts significant energy to the analyte, leading to extensive and predictable fragmentation patterns that create a chemical "fingerprint."[4]

The Molecular Ion (M⁺•)

Upon EI, the molecule loses an electron to form the molecular ion radical cation, [C₁₀H₁₁BrFN]⁺•.

-

m/z 243 & 245: The molecular ion will appear as a doublet of peaks with nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The stability of the aromatic system suggests that the molecular ion peak will be observable and relatively intense.[5]

Primary Fragmentation Pathways

The fragmentation of the molecular ion is governed by the formation of the most stable possible cations and radicals.[6] For this compound, the primary fragmentation events are centered around the N-alkyl bond, a process known as alpha-cleavage.

Pathway A: Loss of the Cyclopropylmethyl Radical (Benzylic-type Cleavage)

This is the most anticipated and dominant fragmentation pathway for N-alkyl anilines. It involves the homolytic cleavage of the C-N bond, expelling the cyclopropylmethyl radical and forming a highly stable, resonance-delocalized anilinium cation.

-

Neutral Loss: •C₄H₇ (cyclopropylmethyl radical, 55 u)

-

Resulting Fragment: [C₆H₄BrFN]⁺

-

m/z 188 & 190: This fragment will be a prominent doublet in the spectrum and is a key diagnostic ion for the bromofluoroaniline core.

Pathway B: Loss of the Cyclopropyl Radical

A less common but feasible alpha-cleavage involves the cleavage of the bond between the methylene group and the cyclopropyl ring.

-

Neutral Loss: •C₃H₅ (cyclopropyl radical, 41 u)

-

Resulting Fragment: [C₇H₆BrFN]⁺

-

m/z 202 & 204: This fragment, an iminium ion, is also resonance-stabilized and is expected to be present, though likely less abundant than the m/z 188/190 fragment due to the formation of a less stable radical.

The following diagram, generated using DOT language, illustrates these primary EI fragmentation pathways.

Secondary and Minor Fragmentation Pathways

Further fragmentation can occur from the primary ions or directly from the molecular ion.

-

Tropylium-type Ions: While less common for anilines compared to alkylbenzenes, rearrangement of the cyclopropylmethyl cation followed by charge retention on this fragment could yield ions like the butenyl cation at m/z 55 or a rearranged cyclobutyl cation.

-

Loss of Halogens: Cleavage of the strong C-Br and C-F bonds from the aromatic ring is less favorable than alpha-cleavage but possible.

-

Loss of •Br from m/z 188/190 would yield an ion at m/z 109 .

-

Loss of HF from m/z 188/190 is a characteristic fragmentation for fluoroaromatics, leading to an ion at m/z 168/170 .[2]

-

-

Aniline Core Fragmentation: The base aniline fragment itself (from Pathway A) can lose HCN, a classic fragmentation of aromatic amines, resulting in a fragment at m/z 161/163 .[1]

Summary of Predicted EI Fragments

The following table summarizes the key ions expected in the EI mass spectrum.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Formula | Neutral Loss | Description of Fragmentation |

| 243 / 245 | [C₁₀H₁₁BrFN]⁺• | - | Molecular Ion (M⁺•) |

| 202 / 204 | [C₇H₆BrFN]⁺ | •C₃H₅ | α-cleavage: Loss of cyclopropyl radical |

| 188 / 190 | [C₆H₄BrFN]⁺ | •C₄H₇ | Dominant α-cleavage: Loss of cyclopropylmethyl radical |

| 168 / 170 | [C₆H₃BrFN-H]⁺ | HF from 188/190 | Loss of hydrogen fluoride from the aniline core fragment |

| 109 | [C₆H₄FN]⁺ | •Br from 188 | Loss of bromine radical from the aniline core fragment |

| 55 | [C₄H₇]⁺ | C₆H₄BrFN• | Charge retention on the alkyl group |

Electrospray Ionization (ESI) Tandem MS (MS/MS) Analysis

ESI is a "soft" ionization technique, ideal for LC-MS analysis of polar, thermally labile molecules.[7] It typically generates the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).[8][9]

The Precursor Ion: [M+H]⁺

In positive ion mode ESI, the molecule will readily protonate at the most basic site, the nitrogen atom.

-

Precursor Ion m/z 244 & 246: This isotopic doublet will be selected in the first mass analyzer (Q1) for subsequent fragmentation.

Collision-Induced Dissociation (CID) Pathways

The fragmentation of the even-electron [M+H]⁺ ion proceeds through different mechanisms than the odd-electron M⁺• from EI, primarily involving the loss of stable neutral molecules.

-

Loss of Cyclopropylmethane: The most probable fragmentation pathway involves the cleavage of the N-C bond to lose a neutral cyclopropylmethane molecule.

-

Neutral Loss: C₄H₈ (56 u)

-

Resulting Fragment: [C₆H₅BrFN]⁺

-

m/z 188 & 190: This produces the same key diagnostic fragment ion as seen in EI, confirming the structure of the aromatic core.

-

-

Loss of Ammonia Analogue: Cleavage can also occur on the other side of the nitrogen, leading to the loss of the neutral bromofluoroaniline molecule.

-

Neutral Loss: C₆H₅BrFN (189/191 u)

-

Resulting Fragment: [C₄H₈]⁺

-

m/z 56: This corresponds to the cyclopropylmethyl cation, which may rearrange to more stable isomers.

-

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical result depends on a robust and well-defined methodology. The following protocols are designed to provide a clear, step-by-step guide for analyzing this compound, ensuring reproducibility and data integrity.

GC-MS Protocol for EI Analysis

This method is ideal for volatile, thermally stable compounds and provides a detailed fragmentation fingerprint.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1.0 mL of a suitable volatile solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate).

-

Vortex until fully dissolved.

-

Perform serial dilutions to a final concentration of approximately 10 µg/mL.

-

-

Instrumentation & Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection: 1 µL, Splitless mode.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial Temp: 80 °C, hold for 1 min.

-

Ramp: 20 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temp: 230 °C.

-

Quad Temp: 150 °C.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Integrate the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Identify the M/M+2 molecular ion peaks at m/z 243/245.

-

Correlate the observed fragment ions with the predicted pathways (e.g., m/z 188/190, 202/204).

-

LC-MS/MS Protocol for ESI Analysis

This method is suited for a wider range of compounds and is the standard in pharmaceutical analysis for its sensitivity and specificity.[4][10]

-

Sample Preparation:

-

Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of ~1 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter if any particulate is observed.

-

-

Instrumentation & Parameters:

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S or Sciex 6500 QTRAP or equivalent tandem MS.

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-0.5 min: 5% B.

-

0.5-4.0 min: 5% to 95% B.

-

4.0-5.0 min: 95% B.

-

5.0-5.1 min: 95% to 5% B.

-

5.1-6.0 min: 5% B (re-equilibration).

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.0 kV.

-

Source Temp: 150 °C.

-

Desolvation Temp: 400 °C.

-

MS/MS Event:

-

Precursor Ions: m/z 244.0 and 246.0.

-

Collision Energy: Optimize between 15-35 eV to achieve good fragmentation.

-

Product Ion Scan Range: m/z 50-250.

-

-

-

-

Data Analysis:

-

Confirm the presence of the [M+H]⁺ precursor ion doublet at m/z 244/246 in the full scan (MS1) data.

-

Examine the product ion (MS2) spectrum for the characteristic fragments resulting from CID, primarily the loss of 56 u to yield the m/z 188/190 doublet.

-

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by fundamental principles of chemical stability. Under EI conditions, the fragmentation is dominated by alpha-cleavage, leading to a characteristic and highly abundant fragment at m/z 188/190 , which serves as a diagnostic fingerprint for the bromofluoroaniline core. Under the softer conditions of ESI-MS/MS, the protonated molecule fragments via collision-induced dissociation, primarily through the neutral loss of cyclopropylmethane, conveniently yielding the same m/z 188/190 product ion.

By leveraging the distinct isotopic signature of bromine and understanding these core fragmentation pathways, analytical scientists can confidently identify this molecule, distinguish it from related isomers, and develop highly specific quantitative assays essential for advancing pharmaceutical development.

References

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-65. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Habibi-Yangjeh, A., et al. (2006). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Journal of the Chinese Chemical Society. [Link]

-

Doc Brown's Chemistry. Mass spectrum of cyclopropane. [Link]

-

Guella, G., et al. (1991). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

Korfmacher, W. A. (2005). Principles and applications of LC-MS in drug discovery. Drug Discovery Today. [Link]

-

An, M., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

-

Wang, Z., & Li, R. (2021). Method validation for the determination of aniline and 3,3′-dichlorobenzidine by gas chromatography-mass spectrometry. IOP Conference Series: Earth and Environmental Science. [Link]

-

Huschek, G., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Baert, B., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

-

Zhang, K., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

SPECTROSCOPY. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

-

Schymanski, E. L., et al. (2014). Identifying Small Molecules by High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. [Link]

-

Gu, H., & Lui, G. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

Sources

- 1. whitman.edu [whitman.edu]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

role of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline as a synthetic intermediate

An In-Depth Technical Guide to the Role of 3-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline as a Synthetic Intermediate

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficiency and elegance of a synthetic route are paramount. The ability to rapidly construct complex molecular architectures with desirable pharmacological properties hinges on the availability of versatile, well-functionalized starting materials. This compound is a prime example of such a strategic intermediate. Its structure is a carefully orchestrated assembly of functionalities, each contributing to its significant utility in medicinal chemistry.

The core of the molecule is a fluoroaniline ring, a common scaffold in pharmaceuticals due to the unique electronic properties conferred by the fluorine atom, which can enhance binding affinity, improve metabolic stability, and modulate pKa.[1] The strategic placement of a bromine atom at the 3-position provides a crucial synthetic handle, primarily for palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C and C-N bond formation.[2] Finally, the N-cyclopropylmethyl group is a highly sought-after motif. The cyclopropyl ring introduces conformational rigidity and a specific spatial arrangement, while being metabolically robust, often leading to improved potency and pharmacokinetic profiles in drug candidates.[3]

This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its pivotal role in constructing advanced molecular frameworks for drug development.

Physicochemical Properties and Reactivity Profile

The utility of any synthetic intermediate is fundamentally governed by its physical properties and chemical reactivity. The table below summarizes the key identifiers for the parent aniline, 3-bromo-4-fluoroaniline, which forms the core of our target molecule.

| Property | Value | Source |

| IUPAC Name | 3-Bromo-4-fluoroaniline | [4] |

| CAS Number | 656-64-4 | [4] |

| Molecular Formula | C₆H₅BrFN | [4] |

| Molecular Weight | 190.01 g/mol | [4] |

| Appearance | Solid (typical for anilines of this MW) | Inferred |

| Key Reactive Sites | 1. Aryl Bromide (C3) 2. Amino Group (-NH₂) 3. Aromatic Ring | General Chemistry Principles |

The reactivity of this compound is dictated by its three main components:

-

The Aryl Bromide: This is the most versatile functional group for synthetic elaboration. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon, nitrogen, and other heteroatom-based substituents.

-

The Secondary Amine: The N-(cyclopropylmethyl)amino group is a weak base and a moderate nucleophile. It can undergo acylation, sulfonylation, or further alkylation. Its directing effect on electrophilic aromatic substitution is ortho-, para-directing, though the ring is generally deactivated by the halogens.

-

The Halogenated Aromatic Ring: The fluorine atom at C4 and bromine at C3 deactivate the ring towards electrophilic substitution. However, the positions ortho and para to the activating amino group are the most likely sites for any such reactions, although these are less common than cross-coupling at the C-Br bond.

Safety and Handling

As with all aniline derivatives, particularly halogenated ones, proper safety protocols are essential. The GHS hazard classifications for the parent compound, 3-bromo-4-fluoroaniline, provide a strong basis for handling its derivatives.[4][5]

GHS Hazard Statements Summary (for 3-Bromo-4-fluoroaniline):

| Hazard Code | Statement | Classification |

| H301/H302 | Toxic/Harmful if swallowed | Acute Toxicity, Oral[4][5] |

| H311/H312 | Toxic/Harmful in contact with skin | Acute Toxicity, Dermal[4] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation[4][5] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation[4][5] |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation[4] |

| H335 | May cause respiratory irritation | STOT SE 3[5][6] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side shields or goggles).[6][8]

-

Handling: Avoid breathing dust, fumes, or vapors.[6] Wash hands thoroughly after handling and prevent contact with skin and eyes.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[7][8]

Synthesis of the Intermediate: A Step-by-Step Approach

The construction of this compound is a multi-step process that requires careful control of regioselectivity. A logical and efficient pathway starts from the commercially available p-fluoroaniline.

Experimental Protocol: Synthesis via a Four-Step Sequence

This protocol is a representative procedure derived from established organic chemistry methodologies.[9]

Step 1: Protection of p-Fluoroaniline

-

To a stirred solution of p-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by pouring it into ice water.

-

Collect the precipitated solid (N-(4-fluorophenyl)acetamide) by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step.

Causality: The amino group is protected as an acetamide to prevent over-bromination and to moderate its activating effect, ensuring regioselective bromination at the position ortho to the amine and meta to the fluorine.

Step 2: Regioselective Bromination

-

Dissolve the N-(4-fluorophenyl)acetamide (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature, ensuring the temperature does not rise significantly. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.[10]

-

Stir for 12-18 hours. Monitor by TLC.

-

Pour the reaction mixture into a stirred solution of sodium bisulfite to quench excess bromine.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

Causality: The bulky acetamido group directs the incoming electrophile (Br+) to the less sterically hindered ortho position. The fluorine at the para position further reinforces this regioselectivity.

Step 3: Hydrolysis (Deprotection)

-

Suspend the crude N-(3-bromo-4-fluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution) until pH > 10.

-

Extract the product, 3-bromo-4-fluoroaniline, with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.

Step 4: N-Alkylation with (Bromomethyl)cyclopropane

-

Dissolve the 3-bromo-4-fluoroaniline (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), and (bromomethyl)cyclopropane (1.2 eq).[11]

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

After cooling, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography on silica gel.

Causality: This is a standard SN2 reaction where the nucleophilic aniline nitrogen displaces the bromide from (bromomethyl)cyclopropane. The base is required to deprotonate the aniline, increasing its nucleophilicity.

Core Application: The Linchpin in Palladium-Catalyzed Cross-Coupling

The primary value of this compound lies in its role as a substrate for cross-coupling reactions. The carbon-bromine bond is an ideal site for forming new bonds, enabling the rapid construction of complex molecular libraries. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, is a quintessential example of its application.[2]

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki reaction couples an organohalide (our intermediate) with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

Self-Validating Protocol Insights:

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂ are common choices. The choice of ligands (e.g., phosphines) is critical for stabilizing the palladium species and facilitating the catalytic cycle.

-

Base Selection: A base like potassium carbonate or cesium carbonate is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic-soluble intermediate and the inorganic base/boronic acid salt.[2]

Broader Synthetic Utility

Beyond the Suzuki reaction, this intermediate is amenable to a host of other valuable transformations:

-

Buchwald-Hartwig Amination: Forges C-N bonds by coupling the aryl bromide with amines.

-

Sonogashira Coupling: Creates C-C bonds with terminal alkynes.

-

Heck Coupling: Forms C-C bonds with alkenes.

-

Stille Coupling: Couples the aryl bromide with organostannanes.

These reactions collectively empower chemists to append a vast diversity of chemical functionalities to the fluoroaniline core, making this compound an exceptionally powerful platform for generating novel compounds in drug discovery programs. Its use is particularly noted in the synthesis of quinolone antibiotics, where the aniline moiety is a key component of the final pharmacophore.[12]

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the synthesis of complex, high-value molecules. Its design incorporates a stable core, a versatile reactive handle (the bromide), and a pharmaceutically relevant substituent (the N-cyclopropylmethyl group). The reliable synthetic routes to its preparation and its predictable reactivity in powerful cross-coupling reactions ensure its place in the toolbox of medicinal chemists. As the demand for novel therapeutics with optimized properties continues to grow, the importance of well-designed intermediates like this one will only increase, enabling the efficient and innovative development of the next generation of medicines.

References

-

PubChem. 3-Bromo-4-fluoroaniline. National Center for Biotechnology Information. Available at: [Link]

- Google Patents.CN102993022A - Preparation method of bromoaniline.

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

- Google Patents.EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Fluorinated Intermediates: A Focus on 3-Bromo-5-fluoro-4-methoxyaniline. Available at: [Link]

- Google Patents.US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

-

Organic Syntheses. 3-bromo-4-aminotoluene. Available at: [Link]

-

PubChem. 4-fluoro-N-[(4-fluorophenyl)methyl]aniline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Benzenamine, 3-bromo-4-methyl-. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health (NIH). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

-

DrugFuture. p-Fluoroaniline. Available at: [Link]

-

PubMed. Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1. Available at: [Link]

-

Chem-Impex. 4-Bromo-3-fluoroaniline. Available at: [Link]

-

Thieme Chemistry. Novel Entry to Fluorinated Cyclopropanes. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenamine, 3-bromo-4-methyl- | C7H8BrN | CID 82187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Buy 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline [smolecule.com]

- 11. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 12. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]

Methodological & Application

Application Note: Strategic Implementation of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated N-Cyclopropylmethyl Anilines in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of novel therapeutics.[3] The strategic incorporation of unique building blocks into these coupling reactions is a key driver of innovation in drug discovery.

One such building block of significant interest is 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline . This molecule possesses a unique combination of structural features that make it a valuable synthon for medicinal chemists:

-

Fluorine Substitution: The presence of a fluorine atom can significantly modulate the physicochemical properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

-

N-Cyclopropylmethyl Group: The cyclopropylmethyl moiety is a recognized pharmacophore found in numerous approved drugs.[4] It can enhance potency, improve metabolic stability, and provide a vector for exploring the binding pocket of a target protein.

-

Aniline Core: While anilines are common in drug candidates, their metabolic liabilities are a known concern.[5][6] The specific substitution pattern of this molecule offers a platform for creating derivatives with potentially improved safety profiles.

-

Bromine Handle for Cross-Coupling: The bromo substituent provides a reactive site for Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups.

This application note provides a comprehensive guide to the use of this compound in Suzuki-Miyaura coupling reactions. It includes a detailed examination of the reaction mechanism, step-by-step experimental protocols, and strategies for reaction optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The key steps are oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction.[7][9] The presence of electron-withdrawing groups on the aryl halide can facilitate this step.[9]

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex.[1] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][10]

-

Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of the starting material can be achieved through a two-step process involving the bromination of 4-fluoroaniline followed by N-alkylation with cyclopropylmethyl bromide. A general procedure for the bromination of anilines involves the use of a brominating agent like N-bromosuccinimide.[11]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for different boronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)

-

Base (e.g., K2CO3 or K3PO4, 2-3 equivalents)[8]

-

Anhydrous solvent (e.g., 1,4-dioxane, THF, or DMF/water mixture)[12]

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and the base (e.g., K2CO3, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[14]

| Parameter | Recommended Starting Conditions |

| Catalyst | Pd(dppf)Cl2 |

| Ligand | dppf (from the catalyst) |

| Base | K2CO3 or K3PO4 |

| Solvent | 1,4-Dioxane/Water (4:1) |

| Temperature | 80-100 °C |

| Concentration | 0.1 M |

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling reaction can be influenced by several factors. The following table provides guidance on common issues and potential solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature | - Use a fresh catalyst or a different palladium source (e.g., Pd2(dba)3 with a phosphine ligand).- Screen different bases (e.g., Cs2CO3, KF) and solvent systems.- Increase the reaction temperature. |

| Protodeborylation of Boronic Acid | - Presence of water and/or acid- Prolonged reaction time | - Use anhydrous conditions if possible.- Use a milder base (e.g., KF).- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[12] |

| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure the reaction is performed under a strictly inert atmosphere. |

| Dehalogenation of Aryl Bromide | - Presence of a hydrogen source | - Use anhydrous solvents and reagents. |

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel chemical entities in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for its functionalization. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently incorporate this synthon into their synthetic strategies. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for the successful implementation of this important transformation.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. (2024). Suzuki reaction. [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

-

Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chem. Sci., 5(11), 217-229. [Link]

-

The Organic Chemistry Tutor. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

El-Gazzar, M. G., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-245. [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

-

Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

-

Molander, G. A., & Brown, A. R. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett., 14(1), 318-321. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cresset-group.com [cresset-group.com]

- 6. news.umich.edu [news.umich.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buy 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline [smolecule.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. shoko-sc.co.jp [shoko-sc.co.jp]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline as a Strategic Building Block for Potent and Selective Kinase Inhibitors

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This guide details the strategic application of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline , a highly valuable and versatile building block for the synthesis of next-generation kinase inhibitors. We will explore the distinct physicochemical contributions of its constituent moieties, provide detailed, field-tested synthetic protocols for its incorporation into common kinase scaffolds, and present a practical case study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block to accelerate their discovery programs.

Strategic Value & Physicochemical Properties

The efficacy of this compound as a building block is not accidental; it is the result of a deliberate combination of functional groups that address key challenges in kinase inhibitor design, such as potency, selectivity, and metabolic stability.

The Role of Each Substituent

-

3-Bromo Group: The bromine atom at the 3-position serves as a crucial synthetic handle. Its presence allows for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aromatic and heteroaromatic systems.[1] This modularity is paramount for exploring the chemical space around the kinase active site to optimize binding interactions. Furthermore, the bromo substituent has been shown to contribute to potent inhibition in several kinase families, including EGFR.[2]

-

4-Fluoro Group: Fluorine is a bioisostere of hydrogen with unique electronic properties. Its high electronegativity can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capability with the kinase hinge region—a critical interaction for many inhibitors.[3] The fluorine atom can also enhance metabolic stability by blocking potential sites of oxidative metabolism and improve binding affinity by participating in favorable orthogonal interactions within the ATP binding pocket.[4]

-

N-Cyclopropylmethyl Group: The cyclopropyl group is increasingly utilized in medicinal chemistry to enhance potency and metabolic stability while improving physicochemical properties.[5] Its rigid, three-dimensional structure can introduce conformational constraint, locking the molecule into a bioactive conformation. The high sp3 character and strained C-H bonds of the cyclopropyl ring make it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can improve the pharmacokinetic profile of the final drug candidate.[6]

Physicochemical Data

A summary of the key properties of the parent compound, 3-bromo-4-fluoroaniline, is provided below. The N-alkylation to introduce the cyclopropylmethyl group modifies these properties, generally increasing lipophilicity and molecular weight.

| Property | Value | Source |

| Molecular Formula | C6H5BrFN | PubChem[7] |

| Molecular Weight | 190.01 g/mol | PubChem[7] |

| Melting Point | 34-36°C | ChemicalBook[8] |

| Boiling Point | 235°C | ChemicalBook[8] |

| Appearance | White to orange powder/lump | ChemicalBook[8] |

Core Synthetic Applications & Protocols

This building block is most commonly employed in coupling reactions to construct the core scaffolds of kinase inhibitors targeting families such as Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK).[9][10]

General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a common synthetic strategy where the aniline derivative is coupled to a heterocyclic core, which is a frequent motif in kinase inhibitor design.[11]

Caption: General workflow for incorporating the aniline building block.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[12] This protocol provides a representative procedure for coupling the aniline with a heterocyclic boronic acid.

Scientist's Note (Rationale): The choice of a palladium catalyst and ligand is critical. Catalysts like Pd(dtbpf)Cl2 are often effective for coupling with electron-rich anilines.[13][14] The base (e.g., K2CO3 or Cs2CO3) is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent like dioxane and water is commonly used to ensure solubility of both the organic and inorganic reagents.

Step-by-Step Protocol:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired heterocyclic boronic acid or ester (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). To this mixture, add the palladium catalyst, for example, [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl2) (0.05 eq).

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[15]

Case Study: Synthesis of a BTK Inhibitor Scaffold

Bruton's Tyrosine Kinase (BTK) is a validated target for various B-cell malignancies.[16] Many potent BTK inhibitors utilize a substituted aniline fragment.[17] This case study outlines the synthesis of a key intermediate for a pyrazolopyrimidine-based BTK inhibitor.

Reaction Scheme

The following diagram illustrates the key coupling step.

Caption: Synthesis of a BTK inhibitor core via Suzuki coupling.

Experimental Protocol

This protocol is adapted from procedures found in the patent literature for related structures.

-

Reagent Charging: In a nitrogen-flushed reaction vessel, combine 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (1.1 eq), this compound (1.0 eq), and sodium carbonate (3.0 eq).

-

Solvent Addition: Add a degassed mixture of acetonitrile and water (e.g., 5:1 v/v).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.04 eq).

-

Reaction Conditions: Heat the mixture to reflux (approx. 85°C) for 4-6 hours, or until LC-MS analysis indicates completion.

-

Product Isolation: Upon completion, cool the mixture and add water to precipitate the product.

-

Purification: Filter the solid, wash with water, and then a small amount of cold ethanol. Dry the solid under vacuum to obtain the desired product, 3-(3-((cyclopropylmethyl)amino)-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This intermediate can then be further elaborated, for example, by adding a covalent warhead like an acrylamide group, a common feature in approved BTK inhibitors like ibrutinib.[18]

Troubleshooting and Safety

-

Low Coupling Yield: If the Suzuki coupling is sluggish or gives low yields, consider screening different palladium catalysts (e.g., PdCl2(dppf)), bases (e.g., Cs2CO3, K3PO4), and solvent systems. Ensure all solvents are thoroughly degassed to prevent catalyst degradation.

-

Side Reactions: Aniline derivatives can sometimes undergo self-coupling or other side reactions. Running the reaction under a strict inert atmosphere and at the lowest effective temperature can minimize these issues.

-

Safety: 3-bromo-4-fluoroaniline and its derivatives should be handled with care. They are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

References

-

Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. Available at: [Link]

- Mishra, N. K., et al. (2018). Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections. Google Patents.

-

Rojas-Llanes, D., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health. Available at: [Link]

-

PubChem (n.d.). 3-Bromo-4-fluoroaniline. National Center for Biotechnology Information. Available at: [Link]

-

Lin, Y-L., et al. (2021). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

-

Vaghi, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. Available at: [Link]

-

ResearchGate (2015). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. ResearchGate. Available at: [Link]

-

MDPI (2024). Labeling of Bruton's Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET. MDPI. Available at: [Link]

-

Khumsuban, S., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. National Institutes of Health. Available at: [Link]

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

-

MDPI (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

-

PubChem (n.d.). 3-Bromo-4-cyclopropyl-5-fluoropyridine. National Center for Biotechnology Information. Available at: [Link]

-

Ramirez, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

-

Gabizon, R., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. National Institutes of Health. Available at: [Link]

-

Kamal, A. M., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. National Institutes of Health. Available at: [Link]

-

Li, J., et al. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Montanari, M., & Crucitti, P. (2020). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. Available at: [Link]

-

Dhillon, S. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. National Institutes of Health. Available at: [Link]

- Lu, W., et al. (2017). Jak inhibitors and uses thereof. Google Patents.

- Baffi, S., et al. (2022). Bycyclic jak inhibitors and uses thereof. Google Patents.

- He, X., et al. (2018). Novel jak1 selective inhibitors and uses thereof. Google Patents.

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromo-4-fluoroaniline | 656-64-4 [chemicalbook.com]

- 9. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US9089574B2 - Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections - Google Patents [patents.google.com]

- 11. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. boa.unimib.it [boa.unimib.it]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline with Boronic Acids

Introduction: The Strategic Importance of Biaryl Anilines in Modern Drug Discovery

The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. These structural motifs are prevalent in a vast array of pharmacologically active agents, offering a versatile platform for tuning steric and electronic properties to optimize drug-target interactions. Specifically, substituted N-(cyclopropylmethyl)-4-fluoro-3-arylanilines represent a class of compounds with significant potential in drug discovery. The cyclopropylmethyl group can enhance metabolic stability and modulate lipophilicity, while the fluoro substituent can improve pharmacokinetic properties and binding affinity.[1]

The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of carbon-carbon bonds, particularly for creating biaryl structures.[2] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide range of boronic acids and palladium catalysts have led to its widespread adoption in both academic and industrial research.[3][4] This application note provides a detailed guide for the Suzuki-Miyaura coupling of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline with various boronic acids, offering field-proven protocols and insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and discuss key considerations for successful execution and product purification.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] A general representation of this cycle is depicted below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline

Welcome to our dedicated technical support guide for the synthesis of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline. This resource is designed for researchers, chemists, and professionals in drug development who are actively engaged in this specific synthetic route. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthesis, minimize impurities, and ensure the highest quality of your target compound.

Troubleshooting Guide: Isolating and Overcoming Synthetic Hurdles

This section tackles specific issues that may arise during the synthesis. Each entry details the potential causes of the problem and provides actionable solutions based on established chemical principles and practical laboratory experience.

Issue 1: Presence of a Dibrominated Impurity in the Final Product

Question: My final product analysis (HPLC/GC-MS) shows a significant peak corresponding to a dibrominated species. What is the likely identity of this impurity, and how can I prevent its formation?

Answer:

The most probable dibrominated impurity is 2,6-dibromo-4-fluoroaniline, which forms during the bromination of 4-fluoroaniline.[1] This occurs due to over-bromination of the highly activated aniline ring.

Root Cause Analysis:

The amino group (-NH2) in 4-fluoroaniline is a strong activating group in electrophilic aromatic substitution, making the ring highly susceptible to polysubstitution.[1] This high reactivity can lead to the formation of a dibrominated byproduct in addition to the desired monobrominated product.[1] Even with a deactivating fluorine atom, the activating effect of the amino group dominates, directing bromination to the ortho and para positions. Since the para position is blocked, the ortho positions (2 and 6) are highly activated, leading to potential dibromination.

Preventative Measures & Protocol Adjustments:

-

Milder Brominating Agent: Utilize a less reactive brominating agent like N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂) to achieve higher selectivity for monobromination.[1]

-

Strict Stoichiometric Control: It is critical to use a stoichiometric amount (1.0 equivalent) or slightly less of the brominating agent to prevent over-bromination.[1]

-

Low-Temperature Reaction: Conducting the bromination at lower temperatures, such as 0°C to room temperature, can help control the reaction rate and improve selectivity.[1]

-

Amino Group Protection: Acetylation of the amino group to form 4-fluoroacetanilide is a highly effective strategy. The N-acetyl group is less activating, allowing for more controlled bromination. The protecting group can be removed later by hydrolysis.[1]

Visualizing the Side Reaction:

Caption: Pathway to the dibrominated side product.

Issue 2: Detection of an N,N-Dialkylated Side Product

Question: I am observing a side product with a mass corresponding to the addition of two cyclopropylmethyl groups to the aniline nitrogen. How can I suppress this N,N-dialkylation?

Answer:

The N,N-dialkylated impurity is N,N-bis(cyclopropylmethyl)-3-bromo-4-fluoroaniline. This side product forms when the desired N-monoalkylated product undergoes a second alkylation.

Root Cause Analysis:

Amines are nucleophilic and readily react with alkyl halides.[2] The product of the initial N-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine.[2] This increased nucleophilicity makes it compete with the remaining primary amine for the alkylating agent, (bromomethyl)cyclopropane, leading to the formation of the N,N-dialkylated side product.[2]

Strategies for Minimization:

-

Control of Stoichiometry: Use a slight excess of the 3-bromo-4-fluoroaniline relative to the (bromomethyl)cyclopropane. This ensures the alkylating agent is the limiting reactant and is consumed primarily by the more abundant primary amine.

-

Reaction Conditions: Running the reaction at lower temperatures and for a shorter duration can help to minimize the extent of the second alkylation. While N-alkylation of anilines can be carried out at elevated temperatures, careful optimization is needed.

-

Slow Addition of Alkylating Agent: Adding the (bromomethyl)cyclopropane slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring the reaction with the more abundant primary amine.

Experimental Protocol for Minimizing N,N-Dialkylation:

| Parameter | Recommended Condition | Rationale |

| Reactant Ratio | 1.2 : 1.0 (Aniline : Alkylating Agent) | Makes the alkylating agent the limiting reagent. |

| Base | K₂CO₃ or another suitable inorganic base | To neutralize the HBr formed during the reaction. |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents facilitate the Sₙ2 reaction. |

| Temperature | Room Temperature to 60°C | Balances reaction rate with minimizing side reactions. |

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound, and how are they typically identified?

A1: Besides the dibrominated and N,N-dialkylated side products, other common impurities include unreacted starting materials such as 3-bromo-4-fluoroaniline and (bromomethyl)cyclopropane.[3] The presence of these impurities can lead to lower yields and complications in purification.[3] These impurities are typically identified and quantified using a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Q2: How can I effectively purify the final product to remove these side products?

A2: Column chromatography is a common and effective method for purifying the final product.[3] A silica gel stationary phase with a gradient elution of a hexane/ethyl acetate mobile phase is typically used.[3] The less polar dibrominated impurity will elute first, followed by the desired product, and then any more polar impurities. For larger scales, vacuum distillation can also be an effective purification technique.[3]

Q3: My bromination reaction is turning dark brown or black. What is the cause and how can I prevent it?

A3: The dark coloration is often due to the oxidation of the aniline starting material or product.[1] The amino group is susceptible to oxidation, which can be exacerbated by strong brominating agents or impurities.[1] This can lead to the formation of polymeric, tar-like substances and reduce the yield.[1] To prevent this, use purified reagents and solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[1]

Troubleshooting Workflow:

Caption: A troubleshooting decision tree for impurity identification and resolution.

References

-

TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline

Welcome to the dedicated technical support guide for the purification of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key synthetic intermediate. Our approach is rooted in fundamental chemical principles and validated by extensive field experience to ensure you achieve the highest purity for your downstream applications.

Introduction: Understanding the Molecule and Its Challenges

This compound is a substituted aniline derivative. The purification of such molecules is often non-trivial due to the inherent reactivity of the aniline moiety and the potential for a variety of structurally similar impurities to form during synthesis. The amino group is susceptible to oxidation, which can lead to discoloration of the final product. Furthermore, the synthetic route, typically involving N-alkylation of 3-bromo-4-fluoroaniline with a cyclopropylmethyl halide, can result in a mixture of unreacted starting materials, the desired secondary amine, and over-alkylated tertiary amine. The bromination step in the synthesis of the aniline precursor can also yield regioisomeric impurities.

This guide provides a structured approach to troubleshooting these challenges, offering detailed protocols and the scientific rationale behind them.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product is a dark oil or solid. How can I remove the color?

Answer: Discoloration in aniline derivatives is almost always due to oxidation. The amino group is sensitive to air and light, leading to the formation of colored impurities.

Probable Cause:

-

Oxidation: Exposure to air during workup, purification, or storage.

-

Residual acidic or basic impurities: These can catalyze degradation.

Solution Pathway:

-

Activated Carbon Treatment: This is a cost-effective and efficient method for removing colored impurities.

-

Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add a small amount of activated carbon (typically 1-5% by weight).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Filter the mixture through a pad of celite to remove the carbon.

-

Concentrate the filtrate under reduced pressure.

-

-

Column Chromatography: If color persists, it may be due to polar, colored impurities that can be separated by silica gel chromatography.[1] A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective.[1]

-

Preventative Measures:

-

Work with the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

-

Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

-

Question 2: My NMR/LC-MS analysis shows the presence of the starting material, 3-bromo-4-fluoroaniline. How can I remove it?

Answer: The presence of the starting secondary aniline is a common issue resulting from incomplete N-alkylation. Due to the similar polarities of the starting material and the product, their separation can be challenging.

Probable Cause:

-

Incomplete reaction during the N-alkylation step.

Solution Pathway:

-

Column Chromatography: This is the most common method for separating the product from the starting aniline.[1]

-

Stationary Phase: Silica gel (230-400 mesh).[1]

-